molecular formula C24H25N5O B2642390 benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether CAS No. 861206-50-0

benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether

Cat. No. B2642390
CAS RN: 861206-50-0
M. Wt: 399.498
InChI Key: FLVMMNCJKWSRCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a molecular formula of C24H25N5O and a molecular weight of 399.498. It contains several functional groups, including a pyrimidine ring, a triazole ring, a benzyl group, and an ether linkage.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents .

Boron Reagents: Several classes of boron reagents have been developed for SM coupling. These reagents play a crucial role in the transmetalation step, where nucleophilic organic groups are transferred from boron to palladium. Among the main classes of boron reagents are:

Example Applications: Researchers have successfully applied these boron reagents in various SM coupling reactions. For instance, the coupling of arylboronic acids with aryl halides has led to the synthesis of diverse biaryl compounds, pharmaceutical intermediates, and natural product analogs. The mild reaction conditions allow for the incorporation of sensitive functional groups, making SM coupling a versatile tool in synthetic chemistry.

Catalytic Protodeboronation

Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. Although not directly related to our compound, it highlights the versatility of boron-based reactions .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. It could also be interesting to investigate its biological activity, given the presence of the pyrimidine and triazole rings .

properties

IUPAC Name

4-methyl-6-(2-methylpropyl)-2-[4-(4-phenylmethoxyphenyl)triazol-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-17(2)13-21-14-18(3)25-24(26-21)29-15-23(27-28-29)20-9-11-22(12-10-20)30-16-19-7-5-4-6-8-19/h4-12,14-15,17H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVMMNCJKWSRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether

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